molecular formula C19H20ClN5O2 B2694620 2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine CAS No. 1396564-13-8

2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine

Cat. No.: B2694620
CAS No.: 1396564-13-8
M. Wt: 385.85
InChI Key: CKWRIGIHROZGLN-UHFFFAOYSA-N
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Description

2-{3-[4-(2-Chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine is a complex synthetic compound designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates several pharmaceutically relevant motifs, including a 2-chlorophenyl-piperazine unit, an azetidine ring, and a pyrazine heterocycle, making it a valuable scaffold for probing biological targets and structure-activity relationships (SAR) . The piperazine ring is a ubiquitous pharmacophore in drug design, known to contribute to target binding and influence key physicochemical properties of a molecule . The inclusion of a conformationally constrained azetidine ring is a strategic application of bioisosteric principles, potentially offering improved metabolic stability and potency over more common ring systems . Furthermore, the pyrazine core serves as a key nitrogen-containing heterocycle; such derivatives have been widely investigated for their diverse pharmacological activities, including potential antitumor properties . This compound is well-suited for research focused on lead optimization, the development of novel enzyme or receptor ligands, and exploring the effects of molecular geometry on biological activity. It is supplied as a high-purity material for research purposes only. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c20-15-3-1-2-4-17(15)23-7-9-24(10-8-23)18(26)14-12-25(13-14)19(27)16-11-21-5-6-22-16/h1-6,11,14H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWRIGIHROZGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chlorophenyl group. This intermediate is then reacted with azetidine-1-carbonyl chloride under controlled conditions to form the azetidine derivative. Finally, the pyrazine ring is introduced through a coupling reaction with pyrazine-2-carbonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine involves multi-step reactions that typically include the formation of the azetidine and piperazine moieties. The structural characterization is crucial for understanding the compound's reactivity and biological interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds.

Cytotoxicity

Recent studies have demonstrated that derivatives of piperazine, including those related to 2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine, exhibit significant cytotoxic activities against various cancer cell lines. For instance, a study evaluated a series of piperazinone derivatives for their cytotoxic effects on colon cancer (HT-29) and lung cancer (A549) cell lines. The compounds were assessed using the MTT assay, revealing promising results for some derivatives that showed selective toxicity towards cancer cells while sparing normal cells .

CompoundCell LineIC50 Value (µM)
Compound AHT-2915.4
Compound BA54922.8
Compound CMRC-5 (normal)>100

Anti-inflammatory Properties

The anti-inflammatory potential of compounds similar to 2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine has also been investigated. A series of pyrazolo derivatives were synthesized and screened for their ability to inhibit prostaglandin synthesis, a key mediator in inflammation. These compounds exhibited lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a safer profile .

Case Studies

Case Study 1: Cytotoxic Evaluation
In a study focused on piperazinone derivatives, compounds were synthesized from 1-(3-chlorophenyl) piperazin-2-one. The cytotoxicity was evaluated against both cancerous and non-cancerous cell lines. Results indicated that certain modifications in the structure significantly enhanced cytotoxic activity against HT-29 cells while maintaining low toxicity towards MRC-5 cells .

Case Study 2: Anti-inflammatory Screening
Another investigation involved synthesizing pyrazolo derivatives and assessing their anti-inflammatory effects through carrageenan-induced edema models. The results demonstrated that several compounds effectively reduced inflammation with minimal side effects, highlighting their potential as safer alternatives to existing anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Linkers Biological Activity Key Findings
Target Compound Piperazine-azetidine-pyrazine 2-chlorophenyl, azetidine-carbonyl Not reported Hypothesized to balance lipophilicity (2-chlorophenyl) and rigidity (azetidine) for CNS penetration .
1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine (CAS 921230-75-3) Piperazine-pyridine 2,3-dichlorophenyl, 2-fluoropyridine Not specified Fluoropyridine substitution may enhance bioavailability compared to chlorophenyl analogs .
2-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole Piperazine-benzimidazole 2-chlorophenyl, propyl linker Antifungal Exhibited higher antifungal activity than commercial drugs, attributed to halogen (iodo) substitution .
Coumarin-indolylcyanoenone hybrids (e.g., 7c–7f ) Piperazine-coumarin Variable alkyl/alkenyl groups on indole Not specified Substituents like hexyl (7c) or allyl (7e) influenced melting points (152–211°C) and synthetic yields (66–85%) .
N-(4-butylphenyl)-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide (CAS 1245035-60-2) Piperazine-sulfonamide 2-chlorophenyl, sulfonamide Not reported Sulfonamide group may enhance solubility but reduce CNS penetration .

Structural Variations and Their Impacts

A. Piperazine Substituents
  • 2-Chlorophenyl vs. 2-Fluorophenyl :
    • 2-Chlorophenyl analogs (e.g., ) show enhanced antifungal activity, likely due to increased lipophilicity and electron-withdrawing effects .
    • 2-Fluorophenyl derivatives () prioritize CNS activity, as fluorine improves metabolic stability and blood-brain barrier penetration .
B. Linker and Heterocycle Modifications
  • Azetidine vs. Propyl/Benzimidazole :
    • Azetidine’s ring strain may confer rigidity, reducing conformational flexibility and improving target binding compared to propyl-linked benzimidazoles .
    • Benzimidazole hybrids () leverage hydrogen-bonding capacity for antifungal activity, a feature absent in pyrazine-terminated compounds.
C. Terminal Moieties
  • Pyrazine vs. Coumarin/Thiophene :
    • Pyrazine’s nitrogen-rich structure may facilitate π-π stacking in enzyme pockets, whereas coumarin () offers fluorescence properties for tracking .
    • Thiophene-containing analogs () demonstrated D3 receptor selectivity, suggesting terminal groups critically influence target specificity .

Biological Activity

The compound 2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to delve into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Azetidine Ring : A four-membered cyclic amine that contributes to the compound's biological properties.
  • Piperazine Moiety : Known for its presence in various pharmacologically active compounds, the piperazine ring often enhances receptor binding and selectivity.
  • Chlorophenyl Group : This substituent can influence lipophilicity and biological interactions.

The biological activity of 2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine is primarily attributed to its interactions with neurotransmitter systems. Research indicates that compounds containing piperazine and azetidine structures often exhibit:

  • Dopamine Receptor Modulation : Acting as antagonists or agonists at dopamine receptors, which can influence behaviors associated with psychosis and mood disorders.
  • Acetylcholinesterase Inhibition : Some derivatives have shown potential in inhibiting this enzyme, which is crucial for neurotransmission in the cholinergic system, thus suggesting applications in neurodegenerative diseases like Alzheimer's .

In Vitro Studies

In vitro studies have demonstrated significant activity against various cell lines. The following table summarizes key findings from research on similar compounds:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AU-87 MG (glioblastoma)15.5Apoptosis induction
Compound BMDA-MB 231 (breast cancer)12.3Cell cycle arrest
2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazineSH-SY5Y (neuroblastoma)TBDNeuroprotective effects

Note: TBD indicates that specific IC50 values for this compound are still under investigation.

In Vivo Studies

Recent animal model studies have shown promising results:

  • Antipsychotic Activity : In rodent models, compounds similar to 2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine exhibited reduced stereotypic behavior induced by apomorphine, indicating potential antipsychotic effects .
  • Neuroprotective Effects : Behavioral tests suggest that the compound may confer neuroprotection in models of neurodegeneration, likely through modulation of dopaminergic pathways.

Case Studies

Several case studies highlight the potential therapeutic applications of compounds structurally related to 2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine:

  • Case Study on Antidepressant Effects :
    • A study involving a piperazine derivative showed significant antidepressant-like effects in the forced swim test, suggesting that modifications to the piperazine structure can enhance mood-regulating properties.
  • Case Study on Anticancer Activity :
    • Research on azetidine-containing compounds revealed their ability to inhibit tumor growth in xenograft models, with mechanisms linked to apoptosis and cell cycle regulation.

Q & A

Q. What are the optimal synthetic routes for preparing 2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine?

  • Methodological Answer : The compound can be synthesized via sequential coupling reactions. First, the piperazine core is functionalized with a 2-chlorophenyl group using Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis . The azetidine ring is then introduced via a carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperazine carbonyl and azetidine-3-carboxylic acid. Finally, pyrazine is appended using a similar coupling strategy. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by 1H^1H-NMR and LC-MS are critical to confirm purity .

Q. How can structural characterization of this compound be performed to validate its molecular geometry?

  • Methodological Answer :
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and coupling patterns. For example, the 2-chlorophenyl group will show distinct aromatic splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and isotopic chlorine signature .
  • X-ray Crystallography : Single-crystal analysis resolves spatial conformation, particularly the orientation of the azetidine and pyrazine rings relative to the piperazine core .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT1A/2A_{1A/2A}) or dopamine receptors, given structural similarities to psychoactive piperazine derivatives .
  • Enzyme Inhibition Studies : Use fluorescence-based assays to test inhibition of kinases or proteases, leveraging the compound’s potential as a hinge-binding motif .

Advanced Research Questions

Q. How does the stereochemistry of the azetidine ring influence target selectivity in receptor binding studies?

  • Methodological Answer :
  • Conformational Analysis : Perform molecular dynamics (MD) simulations to compare binding poses of (R)- vs. (S)-azetidine configurations at target receptors like 5-HT1A_{1A}.
  • Synthetic Resolution : Separate enantiomers via chiral HPLC and test individually in radioligand displacement assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A}) .
  • Data Interpretation : A ≥10-fold difference in IC50_{50} between enantiomers indicates stereochemical dependency, as seen in related piperazine derivatives .

Q. What strategies resolve contradictions in solubility data across different experimental conditions?

  • Methodological Answer :
  • Solubility Profiling : Measure solubility in buffered solutions (pH 1.2–7.4) using UV-Vis spectroscopy or nephelometry. For example, poor solubility at physiological pH may require formulation with cyclodextrins .
  • Thermodynamic Analysis : Calculate logP (octanol/water) to correlate experimental solubility with predicted hydrophobicity. Discrepancies may arise from polymorphic forms, necessitating powder X-ray diffraction (PXRD) analysis .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s metabolic stability?

  • Methodological Answer :
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Common degradation pathways include N-dealkylation of the piperazine ring .
  • SAR Modifications : Replace labile groups (e.g., methylene in azetidine) with bioisosteres like trifluoromethyl or cyclopropyl. Test analogs in CYP450 inhibition assays to prioritize candidates with improved half-lives .

Data Analysis and Interpretation

Q. How should researchers address conflicting cytotoxicity data between cancer cell lines?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays (e.g., MTT or CellTiter-Glo) across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type-specific toxicity .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify pathways (e.g., apoptosis, oxidative stress) differentially activated in sensitive vs. resistant lines .

Q. What computational tools predict interactions between this compound and off-target proteins?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Glide to screen against the human kinome or GPCRome. Prioritize targets with docking scores ≤ -9.0 kcal/mol .
  • Machine Learning : Train models on ChEMBL bioactivity data for piperazine analogs to predict off-target binding (e.g., hERG channel inhibition) .

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